3,5-Dinitropyridine

Electrochemistry ESR Spectroscopy Anion Radicals

3,5-Dinitropyridine is an electron-deficient N-heterocyclic aromatic compound featuring two nitro groups symmetrically positioned at the 3- and 5-positions of the pyridine ring. With a molecular formula of C5H3N3O4 and molecular weight of 169.097 g/mol, this compound serves as a versatile precursor in the synthesis of biologically active molecules, energetic materials, and functionalized heterocycles.

Molecular Formula C5H3N3O4
Molecular Weight 169.1 g/mol
CAS No. 940-06-7
Cat. No. B058125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitropyridine
CAS940-06-7
Molecular FormulaC5H3N3O4
Molecular Weight169.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H
InChIKeyRFSIFTKIXZLPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitropyridine (CAS 940-06-7): Electron-Deficient Heterocyclic Building Block for Nucleophilic Aromatic Substitution and Energetic Materials


3,5-Dinitropyridine is an electron-deficient N-heterocyclic aromatic compound featuring two nitro groups symmetrically positioned at the 3- and 5-positions of the pyridine ring . With a molecular formula of C5H3N3O4 and molecular weight of 169.097 g/mol, this compound serves as a versatile precursor in the synthesis of biologically active molecules, energetic materials, and functionalized heterocycles . The strategic placement of the nitro groups renders the pyridine ring highly activated toward nucleophilic aromatic substitution (SNAr) at the 2-, 4-, and 6-positions, enabling diverse downstream derivatization pathways [1].

Why Generic Substitution Fails: 3,5-Dinitropyridine vs. Common Pyridine Analogs


Generic substitution among nitropyridine isomers or mono-nitro analogs is scientifically invalid due to fundamental differences in electronic structure, regioselectivity of nucleophilic attack, and downstream reaction pathways. Unlike 3-nitropyridine, which possesses only a single electron-withdrawing group, the dual 3,5-substitution pattern in 3,5-dinitropyridine creates a uniquely activated pyridine ring with three electrophilic sites (2-, 4-, and 6-positions) available for selective functionalization [1]. Furthermore, the meta-relationship between the two nitro groups distinguishes 3,5-dinitropyridine from 2,4-dinitropyridine, resulting in distinct steric and electronic properties that dictate different chemical behaviors in SNAr and cycloaddition reactions [2]. Procurement of 3-nitropyridine or 2,4-dinitropyridine as a substitute for 3,5-dinitropyridine would fundamentally alter reaction regioselectivity and product profiles, as demonstrated in the comparative evidence below.

Quantitative Differentiation Evidence for 3,5-Dinitropyridine (CAS 940-06-7)


Electronic Differentiation: Anion Radical Formation and ESR Spectral Signatures vs. 3-Nitropyridine

3,5-Dinitropyridine exhibits distinct electronic behavior compared to the mononitro analog 3-nitropyridine during electrochemical reduction. Both compounds form primary anion radicals; however, 3,5-dinitropyridine additionally generates secondary free radicals derived from the reduction of corresponding Meisenheimer complexes, a pathway absent in 3-nitropyridine [1]. ESR spectral analysis confirms that the reaction center for electroreduction in 3,5-dinitropyridine is the nitro group on the pyridine ring, not substituents on phenyl rings when present [1]. This dual-radical pathway provides a unique electrochemical fingerprint that differentiates 3,5-dinitropyridine from its mononitro counterpart and underpins its distinct redox chemistry [2].

Electrochemistry ESR Spectroscopy Anion Radicals

Thermal Decomposition Pathway Differentiation: C-NO2 Bond Rupture Kinetics vs. Alternative Nitropyridines

A gas-phase kinetic study of nitropyridine thermal decomposition established that 3,5-dinitropyridine decomposes specifically through C-NO2 bond rupture, a mechanistic pathway shared with 2-nitro-, 2-amino-5-nitro-, and 4-nitropyridine [1]. The energy required for C-NO2 bond rupture in 3,5-dinitropyridine has been experimentally determined, providing a quantitative benchmark for thermal stability assessment [1]. This contrasts with nitropyridines bearing substituents at other positions, which may undergo alternative decomposition routes. The C-NO2 bond rupture energy value serves as a critical parameter for energetic materials formulation and safety evaluation in thermal processing applications [1].

Thermal Stability Energetic Materials Decomposition Kinetics

Synthetic Accessibility Differentiation: Azabenzyne Generation from 3,5-Dinitropyridine vs. 3,5-Diiodopyridine

3,5-Dinitropyridine serves as a viable pyrolytic precursor for generating 3,5-pyridyne (a heterocyclic meta-benzyne derivative), an approach that offers distinct practical advantages over the alternative precursor 3,5-diiodopyridine [1]. Flash vacuum pyrolysis (FVP) of 3,5-dinitropyridine produces 3,5-pyridyne that can be characterized by IR spectroscopy in cryogenic argon matrices and distinguished from side products by its photolability at 254 nm, which induces rapid ring-opening to (Z)-1-aza-hex-3-ene-1,5-diyne [1]. The dinitro precursor route avoids the synthetic complexity and handling challenges associated with diiodo intermediates while providing comparable aryne generation efficiency [1].

Aryne Chemistry Flash Vacuum Pyrolysis Heterocyclic Synthesis

Nucleophilic Substitution Reactivity: Sigma-Adduct Formation Kinetics of 3,5-Dinitropyridine Derivatives

Kinetic and equilibrium studies of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents reveal that sigma-adduct formation at the 6-position is rapid and reversible, with equilibrium constants for adduct formation decreasing in the order DMSO > DMF ≫ acetonitrile, while proton transfer rate constants follow the reverse order [1]. The substitution process exhibits base catalysis attributed to rate-limiting proton transfer from zwitterionic intermediates for the phenoxy derivative, but acid catalysis of ethoxide departure (SB-GA mechanism) for the ethoxy derivative [1]. These mechanistic distinctions are directly attributable to the strong electron-withdrawing effect of the 3,5-dinitro substitution pattern.

SNAr Kinetics Sigma-Adducts Reaction Mechanism

Reversible Dimerization of Anion Radicals: 3,5-Dinitropyridine vs. 1,3,5-Trinitrobenzene

Electrochemical reduction studies at glassy carbon electrodes in N,N-dimethylformamide demonstrate that the anion radical of 3,5-dinitropyridine undergoes reversible dimerization reactions, a behavior it shares with 1,3,5-trinitrobenzene [1]. The rate and equilibrium constants for this dimerization process have been determined, providing quantitative parameters for understanding the compound's redox behavior [1]. This reversible dimerization capability distinguishes 3,5-dinitropyridine from other dinitroaromatics that undergo irreversible reduction processes, and positions it as a valuable probe molecule for studying radical anion chemistry.

Electrochemistry Anion Radical Dimerization Reversible Reactions

Optimal Application Scenarios for 3,5-Dinitropyridine (CAS 940-06-7)


Energetic Materials Synthesis: PYX and Polynitropyridine-Based Thermally Stable Explosives

3,5-Dinitropyridine serves as the core scaffold for synthesizing 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX), a heat-resistant high explosive with decomposition temperature exceeding 360°C, substantially higher than conventional explosives like hexanitrostilbene (HNS) [1]. The C-NO2 bond rupture energy data [2] provides critical thermal stability prediction capability for formulators. Patent literature demonstrates that 2,6-diamino-3,5-dinitropyridine can be catalytically reduced to 2,3,5,6-tetraaminopyridine for advanced polymer synthesis [3]. Recent work has produced hydrazine- and imine-bridged polynitropyridine energetic materials from 2-chloro-3,5-dinitropyridine with high thermal stability and desirable insensitivity [4].

Heteroaryne Precursor: 3,5-Pyridyne Generation via Flash Vacuum Pyrolysis

3,5-Dinitropyridine is a demonstrated precursor for generating 3,5-pyridyne, a heterocyclic meta-benzyne, via flash vacuum pyrolysis [1]. The generated aryne is characterized by IR spectroscopy in cryogenic argon matrices and distinguished by its photolability at 254 nm [1]. This application is particularly relevant for academic research groups exploring aryne cycloaddition chemistry and for medicinal chemistry teams seeking novel heterocyclic scaffolds inaccessible through conventional cross-coupling methodologies.

Nucleophilic Aromatic Substitution Platform for Heterocyclic Derivatization

The strongly electron-deficient 3,5-dinitropyridine ring undergoes rapid nucleophilic aromatic substitution at the 2-, 4-, and 6-positions with amines, thiolates, and alkoxides. Kinetic studies demonstrate that sigma-adduct formation is rapid and reversible, with solvent-dependent equilibrium constants following the order DMSO > DMF ≫ acetonitrile [1]. This well-characterized reactivity enables predictable derivatization for synthesizing amino-, thio-, and alkoxy-substituted pyridines [2]. 2-Chloro-3,5-dinitropyridine has been compared to 2,4-dinitrofluorobenzene as a precolumn derivatization label for amino compounds in liquid chromatography with electrochemical detection [3].

Electrochemical and Radical Anion Studies: Reversible Dimerization Model System

The anion radical of 3,5-dinitropyridine undergoes reversible dimerization reactions with experimentally determined rate and equilibrium constants [1]. This well-defined behavior, shared only with 1,3,5-trinitrobenzene among common dinitroaromatics, makes 3,5-dinitropyridine a valuable model compound for fundamental studies of radical anion chemistry, electron-transfer processes, and organic electronic materials development. The distinct ESR spectral signature and dual radical formation pathway [2] provide additional characterization handles for mechanistic investigations.

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